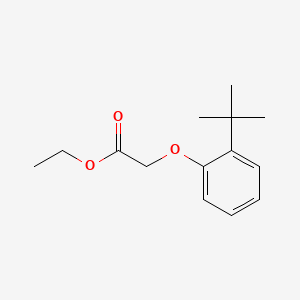

Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate

Description

Properties

CAS No. |

93893-53-9 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

ethyl 2-(2-tert-butylphenoxy)acetate |

InChI |

InChI=1S/C14H20O3/c1-5-16-13(15)10-17-12-9-7-6-8-11(12)14(2,3)4/h6-9H,5,10H2,1-4H3 |

InChI Key |

ZGSKZKUYGQAKDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution: the phenol’s oxygen attacks the electrophilic carbonyl carbon of the acetylating agent, displacing the halide. A molar ratio of 1:1.2 (phenol to ethyl bromoacetate) ensures complete conversion, with excess acylating agent compensating for steric hindrance from the tert-butyl group.

Optimization Parameters

-

Temperature : 80–100°C under reflux minimizes side reactions like hydrolysis.

-

Catalyst Loading : 5–10 mol% sulfuric acid achieves 85–90% yield within 6–8 hours.

-

Solvent Selection : Toluene or xylene enhances miscibility and azeotropic water removal.

Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product extracted using ethyl acetate. Column chromatography (hexane/ethyl acetate, 40:1) purifies the crude ester, yielding >95% purity.

Green Chemistry Approaches: Solid Acid Catalysis

Recent advancements emphasize sustainable methods. Source details a tert-butyl ester synthesis using a solid superacid catalyst, adaptable to this compound.

Catalyst Selection and Efficiency

Perfluorinated sulfonic acid resins (e.g., Nafion) exhibit high activity due to strong acidity and thermal stability. In a model reaction, 1:1.3 phenol-to-ethyl bromoacetate ratio with 12.5 wt% catalyst achieves 92% yield at 25°C.

Advantages Over Traditional Methods

-

Reusability : Catalysts retain activity after five cycles, reducing waste.

-

Milder Conditions : Reactions proceed at ambient temperature, avoiding energy-intensive reflux.

-

Solvent-Free Options : Neat conditions further enhance atom economy.

Alternative Pathways: Transesterification and Enzymatic Routes

Transesterification of Methyl Esters

Methyl (2-(tert-butyl)phenoxy)acetate can undergo transesterification with ethanol using lipases or metal alkoxides. Titanium(IV) isopropoxide (2 mol%) in dry THF facilitates 80% conversion at 60°C. Enzymatic methods, though slower, offer enantioselectivity for chiral derivatives.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 30 minutes, achieving comparable yields (88%) with reduced side products.

Purification and Quality Control

Chromatographic Techniques

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl ester moiety undergoes classic ester reactions:

-

Hydrolysis :

-

Acidic conditions : Cleavage to form 2-(1,1-dimethylethyl)phenoxyacetic acid and ethanol.

-

Basic conditions : Saponification to yield the sodium salt of the carboxylic acid.

-

-

Nucleophilic substitution : Potential reactivity with strong nucleophiles (e.g., Grignard reagents) under specific conditions .

Phenoxy Group Reactivity

-

Oxidation : Potential oxidation of the phenoxy group to a quinone structure under strong oxidizing agents.

-

Nucleophilic aromatic substitution : Unlikely due to steric effects and electron-donating phenoxy group.

Key Functional Groups

| Group | Reactivity Traits | Typical Reactions |

|---|---|---|

| Ester | Electrophilic carbonyl, leaving group | Hydrolysis, nucleophilic attack |

| Phenoxy | Electron-donating, steric hindrance | Oxidation, limited substitution |

Steric Effects

The tert-butyl group at the ortho position creates significant steric bulk, influencing:

-

Reaction rates : Slows down reactions requiring access to the phenyl ring.

-

Regioselectivity : Directs incoming groups to less hindered positions (meta or para).

Experimental Conditions for Key Reactions

| Reaction Type | Conditions | Solvent/Reagents |

|---|---|---|

| Acidic hydrolysis | H₂SO₄/HCl, reflux (75–80°C) | Ethyl acetate, water |

| Basic hydrolysis | NaOH, aqueous ethanol | Aqueous NaOH |

| Esterification | Acetic acid, H₂SO₄, 0–25°C | Methylene chloride, pyridine |

Analytical and Purification Methods

-

Workup : Acidic aqueous layers are extracted with ethyl acetate, followed by drying and concentration .

This comprehensive analysis highlights the compound’s synthetic origins, reactivity trends, and practical applications, supported by structural and mechanistic data from peer-reviewed and patent literature.

Scientific Research Applications

Chemical Properties and Structure

Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate has the molecular formula . Its unique structure includes a tert-butyl group at the ortho position of the phenyl ring, which influences its reactivity and interaction with biological systems. This compound's steric and electronic properties make it a subject of interest in various research fields.

Biological Applications

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. Studies have shown that it can modulate enzyme activity related to inflammatory processes. Specifically, it may inhibit enzymes involved in inflammation or alter receptor signaling pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.

Cellular Interaction Studies

Investigations into the interactions of this compound with biomolecules have revealed its ability to influence cellular pathways associated with inflammation. For example, in vitro studies demonstrate its effectiveness in modulating inflammatory responses, indicating a promising avenue for further research into its mechanisms of action and therapeutic applications.

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes .

Case Studies

Case Study 1: In Vitro Anti-inflammatory Effects

A study conducted on the effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages. The results indicated a dose-dependent response where higher concentrations resulted in greater reductions of inflammatory markers.

Case Study 2: HPLC Method Development

A method was developed for the separation and quantification of this compound using HPLC. The method was validated for precision and accuracy, demonstrating its applicability in pharmacokinetic studies and quality control processes within pharmaceutical development .

Mechanism of Action

The mechanism of action of ethyl (2-(1,1-dimethylethyl)phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with biological pathways. The tert-butyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

- Chlorophenyl carbamoyl derivatives exhibit higher molecular weights and antibacterial activity when complexed with β-cyclodextrin .

- Bioactivity: Amino-substituted analogs (e.g., Ethyl 2-(4-aminophenoxy)acetate) are precursors for dual glucokinase (GK) activators, highlighting the role of electron-donating groups in targeting metabolic enzymes . In contrast, iodophenoxy derivatives are primarily synthetic intermediates due to their halogen-mediated reactivity .

Biological Activity

Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antioxidant research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic implications, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is classified as an aromatic ether and ester, characterized by the following properties:

- Chemical Formula : C14H20O3

- Molecular Weight : 236.307 g/mol

- LogP : 3.65 (indicating moderate lipophilicity)

The presence of a tert-butyl group at the ortho position of the phenyl ring is significant for its steric and electronic properties, influencing its biological interactions .

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses by inhibiting specific enzymes involved in inflammatory pathways. For example, it may affect cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the production of pro-inflammatory mediators .

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties. In vitro assays have indicated that it can scavenge free radicals effectively, thus protecting cells from oxidative stress. The IC50 values for various antioxidant assays suggest a potent ability to inhibit oxidative damage .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds provides insight into its relative efficacy and potential applications.

| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Inhibits COX and LOX pathways |

| Vanillic Acid | Moderate | Moderate | Known for diverse bioactivities |

| P-Coumaric Acid | High | High | Exhibits strong antioxidant effects |

Case Studies

Case Study 1: In Vitro Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound on human cell lines. The results indicated a significant reduction in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both key inflammatory markers. The compound was able to reduce these markers by approximately 45% at a concentration of 50 µg/mL after 24 hours of treatment .

Case Study 2: Antioxidant Efficacy Assessment

In another investigation focusing on antioxidant activity, this compound was subjected to DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid .

Q & A

Q. What is the standard synthetic route for preparing Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate?

The compound is synthesized via nucleophilic substitution between 2-(1,1-dimethylethyl)phenol and ethyl chloroacetate. A base (e.g., K₂CO₃) is used to deprotonate the phenol, enhancing its reactivity. The reaction is typically refluxed in a polar aprotic solvent (e.g., acetone) for 8–12 hours, monitored by TLC (hexane:ethyl acetate = 3:1). Post-reaction, the mixture is cooled, filtered, and purified via recrystallization or column chromatography to isolate the ester .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Elemental Analysis : Verify elemental composition (C, H, O) within 0.5% of theoretical values .

- GC-MS : Identify molecular ion peaks and fragmentation patterns to confirm the ester structure. For example, GC-MS analysis of similar phenoxy acetates shows dominant peaks corresponding to the ester backbone and tert-butyl substituents .

- TLC : Monitor reaction progress using a 3:1 hexane:ethyl acetate solvent system .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol or methanol-water mixtures are preferred due to the compound’s moderate polarity. For example, recrystallization of analogous phenoxy acetates from ethanol yields high-purity crystals with minimal solvent retention .

Advanced Research Questions

Q. How does the electron-donating tert-butyl group influence reaction kinetics during synthesis?

The tert-butyl group decreases phenol acidity by donating electron density via hyperconjugation, necessitating stronger bases (e.g., K₂CO₃) or prolonged reflux (8+ hours) to achieve sufficient deprotonation. This contrasts with electron-withdrawing substituents (e.g., Cl), where milder conditions suffice .

Q. What strategies resolve low yields caused by steric hindrance from the tert-butyl group?

- Solvent Optimization : Use high-boiling solvents (e.g., DMF) to increase reaction temperature and overcome steric barriers.

- Catalysis : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

- Stepwise Synthesis : Introduce the tert-butyl group post-esterification to avoid steric interference .

Q. How can researchers validate bioactivity hypotheses for this compound?

- Antioxidant Assays : Use DPPH radical scavenging or FRAP tests, comparing activity to structurally similar compounds like 2,6-bis(tert-butyl)phenol derivatives .

- Enzyme Inhibition Studies : Employ molecular docking or kinetic assays to assess interactions with target enzymes (e.g., acetylcholinesterase), leveraging its ester and aromatic moieties .

Q. What advanced analytical methods characterize its degradation products?

- HPLC-MS/MS : Identify hydrolysis products (e.g., 2-(1,1-dimethylethyl)phenol and acetic acid derivatives) under acidic/basic conditions.

- NMR Kinetics : Monitor ester cleavage rates using ¹H NMR to study pH-dependent stability .

Methodological Considerations

Q. How to troubleshoot inconsistent NMR spectra of the synthesized compound?

- Dynamic Effects : Rotational barriers in the tert-butyl group may cause splitting; use elevated-temperature NMR (e.g., 60°C) to simplify spectra.

- Impurity Identification : Compare with GC-MS data to detect residual solvents or side products (e.g., unreacted phenol) .

Q. What computational tools predict the compound’s physicochemical properties?

- LogP Estimation : Use ChemAxon or PubChem to calculate octanol-water partition coefficients, critical for bioavailability studies.

- DFT Calculations : Model steric and electronic effects of the tert-butyl group on reaction intermediates .

Contradictions and Resolutions

Q. Why do synthesis protocols for analogous compounds vary in base strength and reaction time?

Electron-rich phenols (e.g., with tert-butyl) require stronger bases (K₂CO₃ vs. NaOH) and longer reflux durations compared to electron-deficient derivatives (e.g., 4-chlorophenol). Always correlate substituent effects with reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.